

efficiency comparison of perovskite solar cells with and without butylammonium chloride

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Compound of Interest

Compound Name: *Butylammonium chloride*

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An In-Depth Efficiency Comparison of Perovskite Solar Cells: The Impact of **Butylammonium Chloride**

The relentless pursuit of highly efficient and stable solar energy conversion technologies has positioned perovskite solar cells (PSCs) at the forefront of photovoltaic research. Their remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based cells, combined with low-cost solution processability, present a transformative potential for the energy sector. However, the journey from laboratory-scale breakthroughs to widespread commercial viability is hindered by inherent instabilities and performance-limiting defects within the perovskite material.

This guide provides a detailed comparative analysis for researchers and materials scientists on a pivotal strategy used to overcome these challenges: the incorporation of **butylammonium chloride** (BACl). We will explore the fundamental mechanisms by which this additive enhances device performance and stability, present a data-driven comparison of key photovoltaic metrics, and provide detailed experimental protocols for fabricating and characterizing these advanced solar cells.

The Core Challenge: Defects and Instability in 3D Perovskites

Conventional three-dimensional (3D) perovskite films, while highly efficient at absorbing light and generating charge carriers, are susceptible to a variety of defects. Point defects, such as

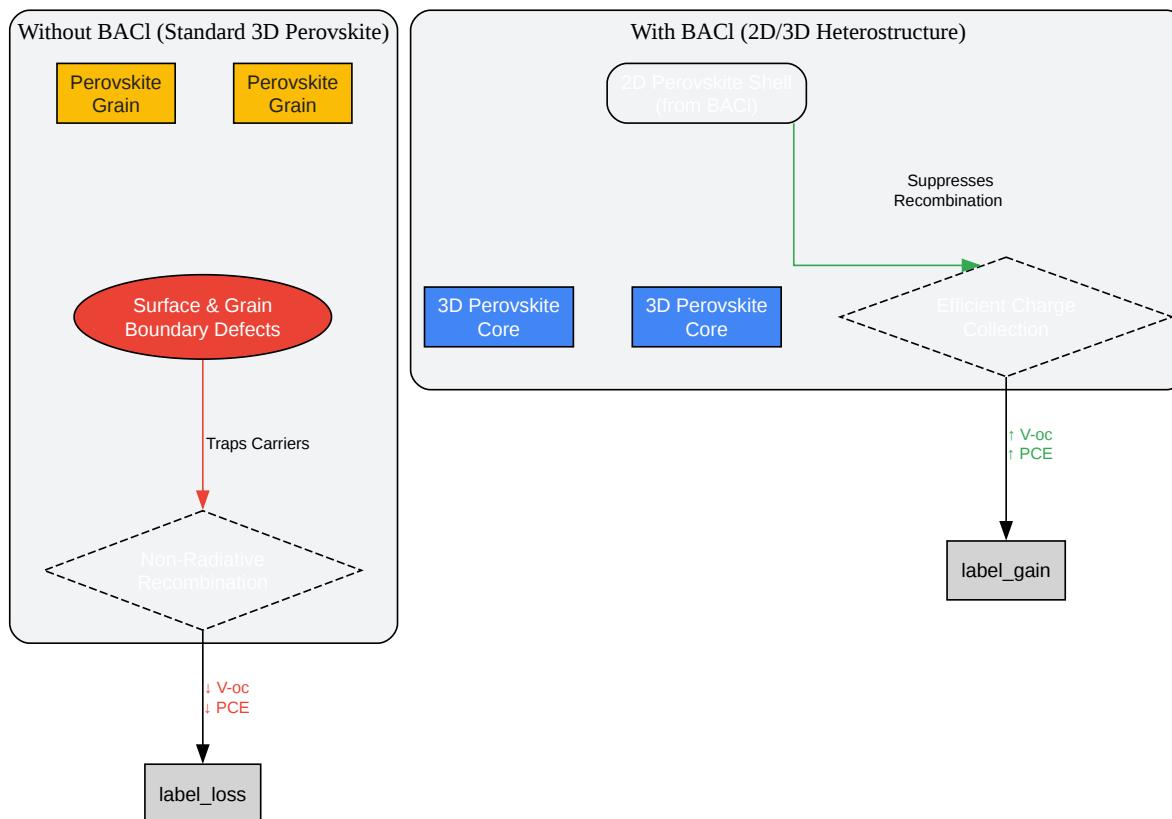
halide vacancies, and imperfections at grain boundaries and surfaces act as traps for electrons and holes. These trapped charges often recombine non-radiatively, releasing their energy as heat instead of contributing to the electrical current. This process is a major energy loss pathway that limits the open-circuit voltage (V_{oc}) and overall efficiency of the device. Furthermore, the organic cations commonly used in 3D perovskites, like methylammonium (MA), are often volatile and hygroscopic, making the films vulnerable to degradation from moisture, heat, and oxygen[1][2].

The Butylammonium Chloride Solution: A 2D/3D Heterostructure Approach

Butylammonium chloride is a large organic ammonium salt that, when introduced into the perovskite system, fundamentally alters the film's structure and properties. Instead of being fully incorporated into the 3D perovskite lattice, the bulky butylammonium (BA^+) cations tend to segregate at the grain boundaries and the surface of the 3D perovskite film. This process leads to the in-situ formation of a low-dimensional, Ruddlesden-Popper "2D" perovskite phase that encapsulates the primary 3D perovskite grains[1][3][4].

This 2D/3D heterostructure offers several distinct advantages:

- **Defect Passivation:** The 2D perovskite layers effectively "heal" the defects on the surface of the 3D perovskite, reducing non-radiative recombination pathways. This passivation is a primary reason for the significant increase in V_{oc} observed in treated devices[5].
- **Enhanced Stability:** The long, hydrophobic butyl chains of the 2D perovskite act as a protective barrier, significantly improving the film's resistance to moisture degradation[1][2].
- **Improved Crystallinity:** The presence of chloride ions and the BA^+ cation can influence the crystallization kinetics during film formation, often leading to perovskite films with higher crystallinity, more uniform grain size distribution, and fewer bulk defects[6].

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Mechanism of BACI-induced defect passivation.

Performance Metrics: A Head-to-Head Comparison

The theoretical benefits of incorporating **butylammonium chloride** translate directly into measurable improvements in solar cell performance. The following table summarizes

experimental data from various studies, comparing key photovoltaic parameters for devices with and without BACl (or similar butylammonium halides).

Study Reference	Perovskite Type	Treatment	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)
Wang et al. (2017)[1] [4]	FA-Cs Mixed Halide	Without BA ⁺ (Control)	~15-16	~1.05-1.10	N/A	N/A
With BA ⁺ (Optimal)	17.5 ± 1.3	~1.15-1.20	N/A	N/A		
Wu et al. (2018)[6] [7]	MAPbI _{3-x} Cl _x	Without Additive (Control)	9.7	N/A	N/A	N/A
With 1% n-butylammonium iodide	10.2	N/A	N/A	N/A		
Jiang et al. (2023)[5]	FA-MA Mixed Halide	Without Alkylammonium Chloride (Control)	~11.5	~1.00	~21.0	~55
With Butylammonium Chloride	~15.5	~1.06	~22.5	~65		

As the data clearly indicates, the addition of butylammonium species consistently enhances device performance. The most significant and direct impact is the increase in the open-circuit voltage (Voc), a strong indicator of reduced non-radiative recombination. This reduction in voltage loss, coupled with improvements in fill factor (FF) due to better film quality and charge transport, drives the overall power conversion efficiency (PCE) higher.

Enhanced Long-Term Stability

Beyond the initial efficiency boost, the improved stability imparted by the hydrophobic 2D perovskite layer is a critical advantage for the long-term viability of PSCs. Studies have shown that devices incorporating butylammonium cations maintain a significantly higher fraction of their initial efficiency over hundreds of hours of operation in ambient air compared to their unprotected 3D counterparts. For instance, encapsulated cells with an optimized butylammonium content sustained 80% of their initial efficiency after 1,000 hours under simulated sunlight in air, a substantial improvement over standard 3D perovskite cells[1][4].

Experimental Protocols

To ensure reproducibility and provide a practical guide for researchers, we outline a standard methodology for fabricating both a control device and a BaCl₂-passivated device.

Protocol 1: Fabrication of a Standard 3D Perovskite Solar Cell (Control)

This protocol describes a typical n-i-p planar architecture.

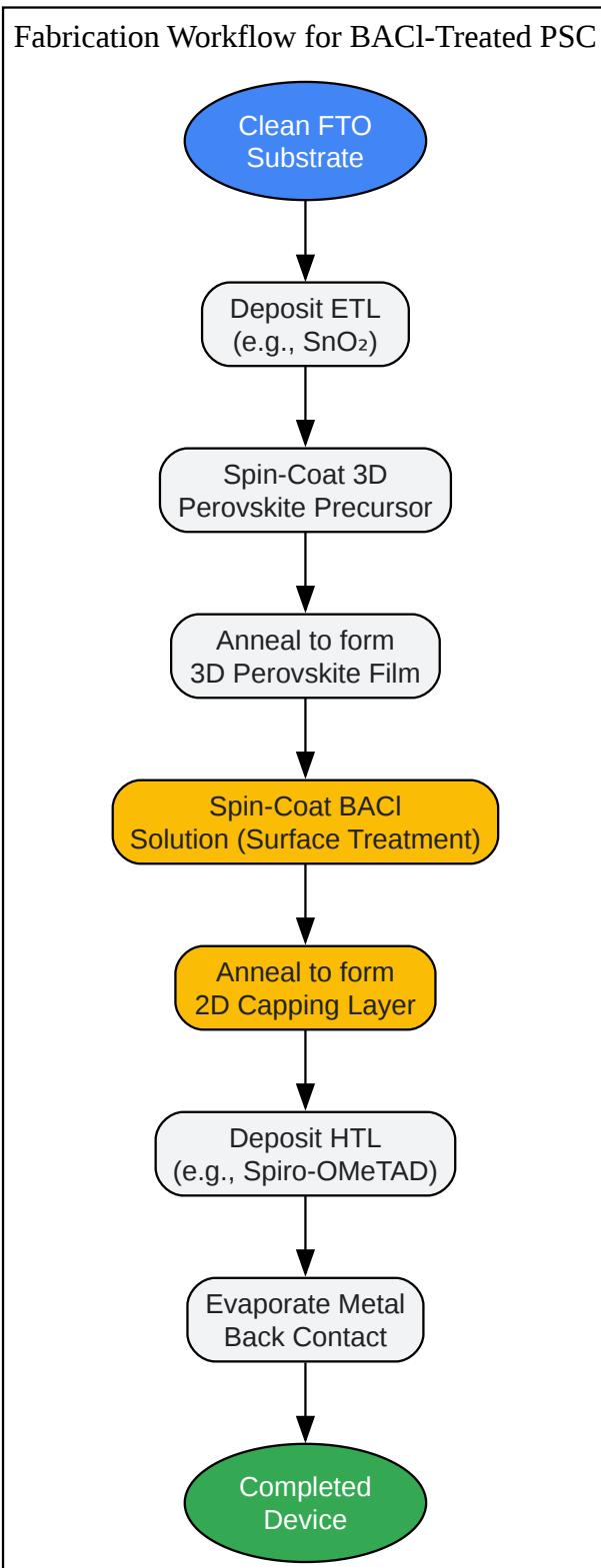
- **Substrate Preparation:** Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
- **Electron Transport Layer (ETL):** Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C).
- **Perovskite Precursor Solution:** Prepare a 1.2 M solution of perovskite precursors (e.g., a stoichiometric mix of FAPbI₃ and MABr) in a mixed solvent system like DMF:DMSO (4:1 v/v).
- **Perovskite Film Deposition:** In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL-coated substrate. A typical two-step program is 1000 rpm for 10s, followed by 5000 rpm for 30s. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

- Annealing: Anneal the substrate on a hotplate at 100-150 °C for 10-60 minutes to form the crystalline perovskite film.
- Hole Transport Layer (HTL): Spin-coat a solution of Spiro-OMeTAD (dissolved in chlorobenzene with additives like Li-TFSI and tBP) onto the perovskite layer.
- Metal Electrode Deposition: Finally, thermally evaporate a gold or silver back contact (80-100 nm) through a shadow mask to define the active area of the solar cell.

Protocol 2: Fabrication of a 2D/3D PSC with Butylammonium Chloride

This protocol introduces BACl as a surface treatment, a common and effective method.

- Steps 1-5: Follow the exact same procedure as in Protocol 1 to create the 3D perovskite film.
- BACl Surface Treatment:
 - Prepare a dilute solution of BACl in isopropanol (e.g., 2-5 mg/mL).
 - After the 3D perovskite film has cooled to room temperature, spin-coat the BACl solution directly onto the perovskite surface (e.g., 4000 rpm for 30s).
 - Anneal the film again at a moderate temperature (e.g., 100 °C) for 5-10 minutes to promote the formation of the 2D layer.
- Steps 6-7: Proceed with the deposition of the HTL and metal electrode as described in Protocol 1.



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